molecular formula C12H14N2O2S B13855764 2-(Ethylsulfonylmethyl)-3-methylquinoxaline

2-(Ethylsulfonylmethyl)-3-methylquinoxaline

Cat. No.: B13855764
M. Wt: 250.32 g/mol
InChI Key: JRZQHJSHQDRSBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylsulfonylmethyl)-3-methylquinoxaline is an organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of an ethylsulfonylmethyl group and a methyl group attached to the quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfonylmethyl)-3-methylquinoxaline typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic or basic conditions.

    Introduction of the Ethylsulfonylmethyl Group: The ethylsulfonylmethyl group can be introduced via a sulfonylation reaction. This involves the reaction of the quinoxaline core with an ethylsulfonyl chloride in the presence of a base, such as triethylamine, to form the desired product.

    Methylation: The methyl group can be introduced through a methylation reaction using a methylating agent like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfonylmethyl)-3-methylquinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted quinoxalines depending on the nucleophile used.

Scientific Research Applications

2-(Ethylsulfonylmethyl)-3-methylquinoxaline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological systems and as a potential bioactive molecule.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfonylmethyl)-3-methylquinoxaline involves its interaction with specific molecular targets and pathways. The ethylsulfonylmethyl group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The quinoxaline core can also interact with DNA and proteins, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoxaline: Lacks the ethylsulfonylmethyl group, making it less reactive in certain chemical reactions.

    2-(Methylsulfonylmethyl)-3-methylquinoxaline: Similar structure but with a methylsulfonylmethyl group instead of an ethylsulfonylmethyl group.

    3-Methylquinoxaline: Lacks the ethylsulfonylmethyl group, making it less versatile in chemical modifications.

Uniqueness

2-(Ethylsulfonylmethyl)-3-methylquinoxaline is unique due to the presence of both the ethylsulfonylmethyl and methyl groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

2-(ethylsulfonylmethyl)-3-methylquinoxaline

InChI

InChI=1S/C12H14N2O2S/c1-3-17(15,16)8-12-9(2)13-10-6-4-5-7-11(10)14-12/h4-7H,3,8H2,1-2H3

InChI Key

JRZQHJSHQDRSBO-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CC1=NC2=CC=CC=C2N=C1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.